1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one
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Overview
Description
1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a chemical compound with the molecular formula C12H11ClFNO2. It is known for its role as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one typically involves the reaction of 4-oxopiperidinium chloride with 3-chloro-4-fluorobenzoyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and optimize yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s role as a PARP inhibitor makes it valuable in studying DNA repair mechanisms and cellular responses to DNA damage.
Medicine: Its potential therapeutic applications include the development of drugs for cancer treatment, as PARP inhibitors are known to enhance the efficacy of certain chemotherapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one can be compared with other PARP inhibitors, such as:
Olaparib: A well-known PARP inhibitor used in cancer therapy. While both compounds inhibit PARP, this compound may offer different pharmacokinetic properties and potential advantages in specific applications.
Rucaparib: Another PARP inhibitor with similar applications in cancer treatment. The structural differences between these compounds can lead to variations in their efficacy and safety profiles.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct advantages in certain research and therapeutic contexts.
Properties
IUPAC Name |
1-(3-chloro-4-fluorobenzoyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGPXWJTNUVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223632-64-2 |
Source
|
Record name | 1-(3-chloro-4-fluorobenzoyl)-piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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